![molecular formula C13H9BrN2O3 B2638950 5-Bromo-2-(nicotinamido)benzoic acid CAS No. 343226-30-2](/img/structure/B2638950.png)
5-Bromo-2-(nicotinamido)benzoic acid
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Description
Synthesis Analysis
While there isn’t a specific synthesis process for 5-Bromo-2-(nicotinamido)benzoic acid available, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications
Synthesis and Characterization
- 5-Bromo-2-(nicotinamido)benzoic acid is a key intermediate in the synthesis of a family of SGLT2 inhibitors for diabetes therapy. Utilizing dimethyl terephthalate as the starting material, it's prepared through steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization (Zhang et al., 2022).
Biological Activity Studies
- In a study focusing on the synthesis and Cd(II) coordinate complex of a similar compound, 2-[2(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, various analytical techniques supported the azo ligand structures and their metal complex. This complex exhibited antifungal and antibacterial activities against organisms like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
Crystallographic Studies
- A crystallographic study using X-ray powder diffraction on benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, highlighted the nature of intermolecular interactions in these compounds. The study emphasized hydrogen- and halogen-bond based interactions assembling molecules into a supramolecular framework (Pramanik et al., 2019).
Antiviral and Cytotoxic Activities
- A derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed distinct antiviral activity against Herpes simplex and vaccinia viruses in a series of synthesized compounds evaluated for antiviral activity (Selvam et al., 2010).
Synthesis Optimization
- A synthetic method was reported for the preparation of a similar compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is an important fragment of orexin Filorexant (MK-6096). The method provided a shorter synthetic pathway and higher yield compared to previous methods (Liu et al., 2020).
Ionic Mechanism Studies
- Studies on benzoic acid and its derivatives, including 5-bromosalicylic acid, explored their mechanism of action on crayfish and squid giant axons. The research found that these compounds affect nervous conduction by altering sodium and potassium conductance in nerve cells (Neto & Narahashi, 1976).
properties
IUPAC Name |
5-bromo-2-(pyridine-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVLFKGGNEYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(nicotinamido)benzoic acid |
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